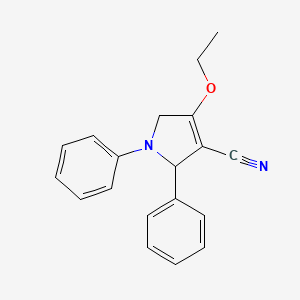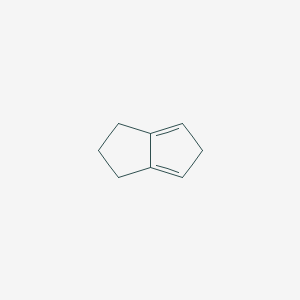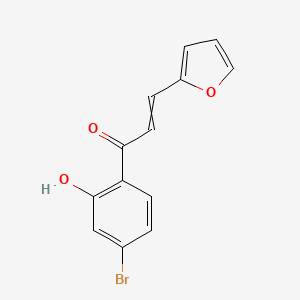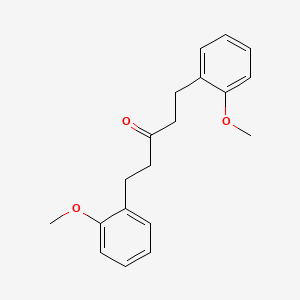
1,5-Bis(2-methoxyphenyl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-methoxyphenyl)pentan-3-one is an organic compound with the molecular formula C19H22O3 It is a derivative of pentanone with two methoxyphenyl groups attached to the first and fifth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(2-methoxyphenyl)pentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction. In this method, 2-methoxybenzaldehyde is reacted with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is typically stirred at room temperature, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent purification systems and controlled reaction environments are essential to ensure consistent quality in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(2-methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or iodine (I2) can be used for halogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(2-methoxyphenyl)pentan-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. In cancer cells, 1,5-Bis(2-methoxyphenyl)pentan-3-one induces apoptosis by activating endoplasmic reticulum stress pathways. This leads to the activation of caspase cascades, ultimately resulting in cell death. The methoxy groups play a crucial role in facilitating these molecular interactions .
Comparación Con Compuestos Similares
1,5-Bis(2-methoxyphenyl)pentan-3-one can be compared with other similar compounds, such as:
1,5-Bis(3-methoxyphenyl)pentan-3-one: Similar structure but with methoxy groups at different positions.
1,5-Bis(4-methoxyphenyl)pentan-3-one: Another isomer with methoxy groups at the fourth position.
Curcumin: A natural compound with similar biological activities but different chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and biological effects.
Propiedades
Número CAS |
41973-43-7 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,5-bis(2-methoxyphenyl)pentan-3-one |
InChI |
InChI=1S/C19H22O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-10H,11-14H2,1-2H3 |
Clave InChI |
PVFQUANUACFEAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCC(=O)CCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
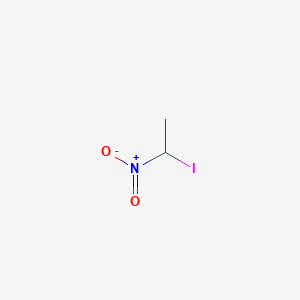
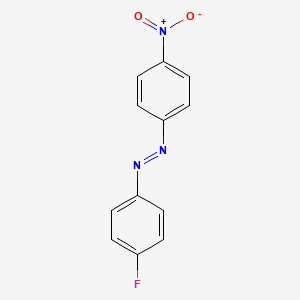
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)
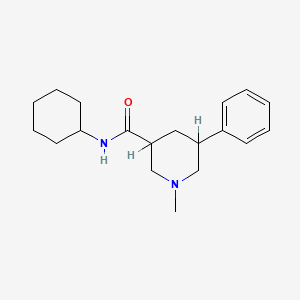
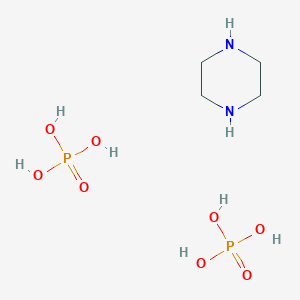
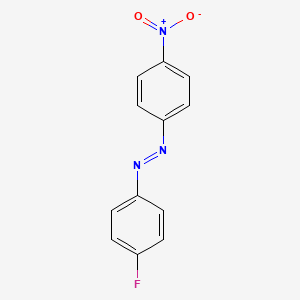

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)

